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Key Findings

IO-resistant

Cutaneous
Melanoma [1]

Phase

II

Alrizomadlin +

Pembrolizumab

23.1% (6/26

pts: 2 CR, 4
PR)

Not

Reported

Demonstrated efficacy

in patients who
progressed on prior

PD-1/PD-L1 therapy.

IO-resistant

Melanoma
(across

subtypes) [2]

Phase

II

Alrizomadlin +

Pembrolizumab

24.1% (7/29

pts: 1 CR, 6
PR*)

55.2% *Included 2

unconfirmed PRs.
Activity observed in

cutaneous, mucosal,
and uveal melanoma.

Advanced Solid
Tumors (with

MDM2 amp &
wild-type TP53)

[3]

Phase I Alrizomadlin
Monotherapy

25% (2/8
pts)

100% (8/8
pts)

Highlights the drug's
mechanism; suggests

biomarker for patient
selection.
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Experimental Protocols & Key Details

For researchers evaluating these findings, the core methodologies from the pivotal trials are outlined below.

Study Design: The results for IO-resistant melanoma primarily come from an open-label,
multicenter Phase Ib/II study conducted in the U.S. and Australia [1] [2].
Patient Population: Enrolled adults with unresectable or metastatic cutaneous melanoma that

had progressed on prior PD-1/PD-L1 inhibitor therapy [1].
Dosing Regimen:

Alrizomadlin: 150 mg was administered orally every other day for two consecutive weeks,
followed by one week off, in 21-day cycles [1]. This dose was established as the recommended

Phase II dose (RP2D) [2].
Pembrolizumab: 200 mg was administered intravenously on Day 1 of each 21-day cycle [1].

Primary Endpoints: The key efficacy measures were Objective Response Rate (ORR) and
Disease Control Rate (DCR), assessed using RECIST 1.1 criteria [2].

Mechanism of Action & Signaling Pathway

Alrizomadlin targets a key mechanism of tumor survival. The following diagram illustrates its pathway to

restoring anti-tumor activity.
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The diagram shows how alrizomadlin disrupts the MDM2-p53 interaction. By binding to MDM2, it frees

the p53 tumor suppressor protein, leading to:

Direct tumor cell death via apoptosis [2].
Biomarker production, such as increased plasma Macrophage Inhibitory Cytokine-1 (MIC-1),

indicating successful p53 pathway activation [3].
Critical immune modulation, promoting a shift from immunosuppressive M2 to pro-inflammatory M1

macrophages in the tumor microenvironment and enhancing T-cell-mediated anti-tumor immunity [2].
This revitalizes the immune response against the tumor and is synergistic with PD-1 blockade [2].

Safety Profile

The combination of alrizomadlin and pembrolizumab was generally manageable. The most frequent

treatment-related adverse events (TRAEs) of any grade included nausea (71%), vomiting (38.7%), fatigue

(35.5%), and thrombocytopenia (32.3%) [1]. The most common Grade 3/4 TRAEs with alrizomadlin
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were hematologic, including thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia

(23.8%), and anemia (23.8%) [3] [4].

Comparison with Other Salvage Therapies

For context, the landscape of therapies for IO-resistant melanoma includes other investigative strategies. The

table below compares alrizomadlin's performance with other emerging options, though cross-trial

comparisons should be interpreted with caution.

Therapy / Modality
Mechanism of
Action

Reported ORR in
IO-Resistant
Melanoma

Key Context

Alrizomadlin +
Pembrolizumab [1] [2]

MDM2-p53 inhibitor
+ PD-1 blockade

23.1% - 24.1% Oral + IV combination; active
across melanoma subtypes.

Lifileucel (TIL
therapy) [5]

Adoptive cell
transfer

36.4% Single-infusion, complex
logístics; impressive duration of

response.

Ceralasertib +
Durvalumab [5]

ATR kinase

inhibitor + PD-L1
blockade

30% Targets DNA damage response;

shows synergy in resistant
disease.

Domatinostat +
Pembrolizumab [5]

HDAC inhibitor +
PD-1 blockade

7.5% Focus on modulating tumor
microenvironment.

Conclusion for Research and Development

Current evidence positions alrizomadlin as a promising candidate for overcoming IO resistance in

melanoma. Its efficacy is linked to TP53 wild-type status and MDM2 amplification [3], making these

potential biomarkers critical for patient selection in future trials.

The dual mechanism of action—directly inducing tumor cell apoptosis and modifying the

immunosuppressive tumor microenvironment—provides a strong rationale for its combination with
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checkpoint inhibitors [2]. Future research directions should include larger Phase III trials and exploration of

combinations with other therapeutic classes to further improve outcomes in this difficult-to-treat population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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